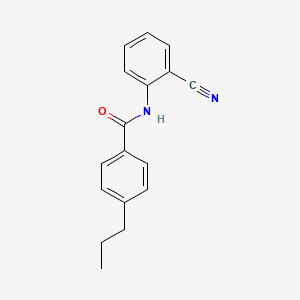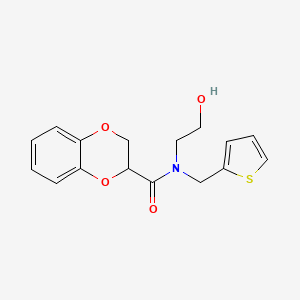![molecular formula C15H21NO4S B5347394 8-[(2,5-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5347394.png)
8-[(2,5-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2,5-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DIDS and is a well-known anion transport inhibitor. DIDS has been extensively studied for its potential use in various applications, including the treatment of diseases such as cystic fibrosis, epilepsy, and cancer.
Applications De Recherche Scientifique
DIDS has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of DIDS is in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs and digestive system. DIDS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. By inhibiting the activity of CFTR, DIDS can help alleviate the symptoms of cystic fibrosis.
DIDS has also been studied for its potential use in the treatment of epilepsy. Epilepsy is a neurological disorder that causes seizures. DIDS has been shown to inhibit the activity of the chloride channel, which is responsible for regulating the movement of chloride ions in and out of cells. By inhibiting the activity of the chloride channel, DIDS can help prevent seizures in individuals with epilepsy.
Mécanisme D'action
The mechanism of action of DIDS involves the inhibition of anion transport. Anions are negatively charged ions, such as chloride, bicarbonate, and sulfate. DIDS inhibits the activity of anion transporters, which are responsible for regulating the movement of anions in and out of cells. By inhibiting anion transport, DIDS can affect various physiological processes, such as the regulation of salt and water balance, acid-base balance, and neuronal excitability.
Biochemical and Physiological Effects:
DIDS has various biochemical and physiological effects. It has been shown to inhibit the activity of anion transporters, which can affect the regulation of salt and water balance, acid-base balance, and neuronal excitability. DIDS has also been shown to inhibit the activity of CFTR, which can help alleviate the symptoms of cystic fibrosis. Additionally, DIDS has been shown to inhibit the activity of the chloride channel, which can help prevent seizures in individuals with epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
DIDS has various advantages and limitations for lab experiments. One of the advantages of DIDS is its ability to inhibit anion transport, which can be useful in studying various physiological processes. Additionally, DIDS has been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of DIDS is its potential toxicity. DIDS has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DIDS. One direction is to explore the potential use of DIDS in the treatment of cancer. DIDS has been shown to inhibit the activity of anion transporters, which are upregulated in various types of cancer. By inhibiting anion transporters, DIDS may be able to inhibit the growth and proliferation of cancer cells.
Another future direction is to explore the potential use of DIDS in the treatment of cardiovascular diseases. DIDS has been shown to inhibit the activity of the chloride channel, which is involved in the regulation of blood pressure. By inhibiting the activity of the chloride channel, DIDS may be able to lower blood pressure and prevent cardiovascular diseases.
Conclusion:
In conclusion, DIDS is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential use in various applications, including the treatment of cystic fibrosis, epilepsy, and cancer. DIDS inhibits the activity of anion transporters, which can affect various physiological processes. Additionally, DIDS has been shown to inhibit the activity of CFTR and the chloride channel, which can help alleviate the symptoms of cystic fibrosis and prevent seizures in individuals with epilepsy. While DIDS has various advantages and limitations for lab experiments, there are several future directions for its study, including its potential use in the treatment of cancer and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of DIDS involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure DIDS.
Propriétés
IUPAC Name |
8-(2,5-dimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-3-4-13(2)14(11-12)21(17,18)16-7-5-15(6-8-16)19-9-10-20-15/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBDDCZQHILWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5347316.png)
![N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5347323.png)
![5-[4-(allyloxy)benzylidene]-2-(4-benzyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5347331.png)


![3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide](/img/structure/B5347349.png)

![4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5347353.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5347356.png)
![N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5347369.png)
![N-cyclopropyl-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5347377.png)

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5347404.png)